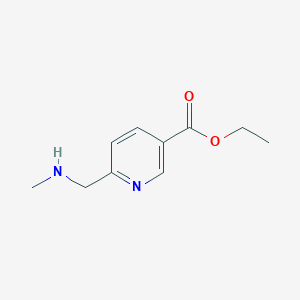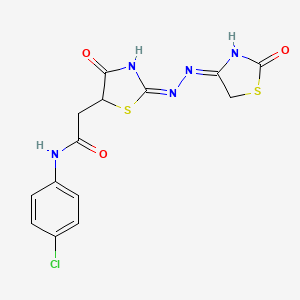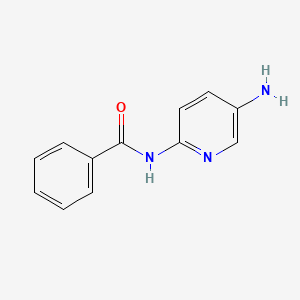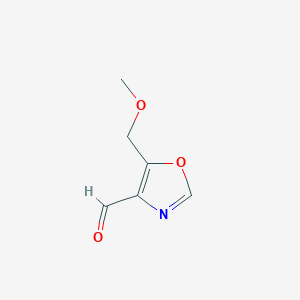
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a methoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxazole ring. Subsequent introduction of the methoxymethyl group can be accomplished using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine (TEA). The aldehyde group can be introduced via oxidation of a corresponding alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride (NaH) can lead to the formation of a new carbon-nucleophile bond.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: NaH, MOMCl, TEA
Major Products Formed
Oxidation: 5-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid
Reduction: 5-(Methoxymethyl)-1,3-oxazole-4-methanol
Substitution: Various substituted oxazole derivatives depending on the nucleophile used
Scientific Research Applications
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving oxazole derivatives.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and aldehyde groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing the compound’s biological activity. The oxazole ring can also contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)-1H-pyrrole-1-carbaldehyde
- 5-(Methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 5-(Methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds with pyrrole or other heterocyclic rings. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-3-6-5(2-8)7-4-10-6/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDMCUGKZMULHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
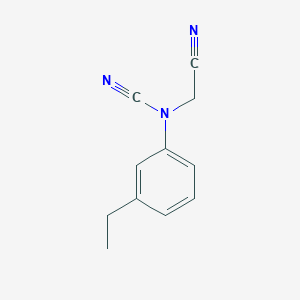
![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2575640.png)
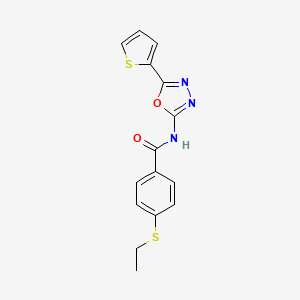
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
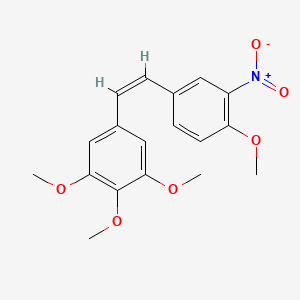
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2575649.png)
![N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2575652.png)
![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)
